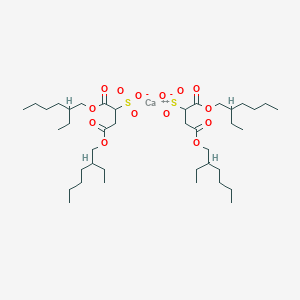

Docusate calcium

Description

All-purpose surfactant, wetting agent, and solubilizer used in the drug, cosmetics, and food industries. It has also been used in laxatives and as cerumenolytics. It is usually administered as either the calcium, potassium, or sodium salt.

See also: Docusate (has active moiety).

Properties

CAS No. |

128-49-4 |

|---|---|

Molecular Formula |

C20H38CaO7S |

Molecular Weight |

462.7 g/mol |

IUPAC Name |

calcium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C20H38O7S.Ca/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |

InChI Key |

ANVYQRLTCVRYMF-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Ca+2] |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[Ca] |

Other CAS No. |

128-49-4 |

Pictograms |

Irritant |

Related CAS |

10041-19-7 (Parent) |

Synonyms |

Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Docusate Calcium for Research Applications

Abstract: Docusate (B154912) calcium is an anionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries for its emulsifying, wetting, and dispersing properties.[1][2][3][4] In pharmaceutical applications, it is primarily known as a stool softener (emollient laxative) and is also employed as an excipient to enhance the dissolution of poorly soluble active pharmaceutical ingredients.[5][6] This guide provides an in-depth overview of the core physicochemical properties, mechanism of action, and key experimental protocols relevant to docusate calcium, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound, chemically known as calcium bis(1,4-bis[(2-ethylhexyl)oxy]-1,4-dioxobutane-2-sulfonate), is the calcium salt of docusate.[7][8] Its fundamental properties are critical for understanding its function in various applications. The key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄₀H₇₄CaO₁₄S₂ | [2][4][6][8][9] |

| Molecular Weight | 883.22 g/mol | [2][8][9] |

| CAS Registry Number | 128-49-4 | [2][6][7][8] |

| Appearance | White amorphous solid; white precipitate | [6][8] |

| Odor | Characteristic octanol-like odor | [6] |

| Solubility in Water | 1 part in 3300 parts water (very slightly soluble) | [6] |

| Solubility in Ethanol (B145695) (95%) | 1 part in <1 part ethanol (very soluble) | [6] |

| Solubility in Chloroform (B151607) | 1 part in <1 part chloroform (very soluble) | [6] |

| Solubility in Ether | 1 part in <1 part ether (very soluble) | [6] |

| Solubility in Oils | Soluble in mineral and vegetable oils | [8] |

Mechanism of Action

The primary mechanism of this compound is based on its activity as a surface-active agent (surfactant).[5][10][11]

2.1 Surfactant Activity As an anionic surfactant, this compound lowers the surface tension at the oil-water interface within the gastrointestinal tract.[1][12] This reduction in surface tension allows intestinal water and lipids to penetrate and mix with the fecal matter.[1][9][10][13] The incorporation of these fluids results in a softer, more hydrated stool, which is easier to pass, thereby alleviating constipation.[13][14] Some studies suggest docusate salts may have greater surface-active wetting properties than their sodium counterparts.[8][15]

2.2 Effects on Intestinal Physiology Beyond its surfactant properties, some evidence from perfusion studies suggests that docusate may also act by inhibiting fluid absorption or stimulating fluid and electrolyte secretion in the jejunum, a portion of the small intestine.[3][15] This effect would further contribute to the hydration of the stool. However, this physiological mechanism is less characterized compared to its well-established role as a surfactant.

Key Experimental Protocols for Research

To characterize this compound for research or formulation development, several key experiments are essential.

3.1 Determination of Critical Micelle Concentration (CMC) The CMC is the concentration at which surfactant molecules begin to aggregate and form micelles. It is a critical parameter for understanding a surfactant's efficiency. While data for this compound is not readily available, the CMC for docusate sodium is reported to be around 0.11% w/v in aqueous solution.[6] A common method for determining CMC is by measuring surface tension.

Methodology: Surface Tension Measurement via Du Noüy Ring Method

-

Preparation of Solutions: Prepare a series of this compound solutions in deionized water with concentrations spanning a logarithmic scale (e.g., from 10⁻⁶ M to 10⁻² M).

-

Instrument Calibration: Calibrate a tensiometer using a substance with a known surface tension (e.g., pure water). Ensure the platinum-iridium ring is thoroughly cleaned with acetone (B3395972) and flame-dried before each measurement.[16]

-

Measurement: For each concentration, pour the solution into a clean sample vessel. Measure the force required to pull the ring from the liquid's surface. Perform at least three measurements per concentration to ensure reproducibility.[16]

-

Data Analysis: Plot the surface tension (mN/m) as a function of the logarithm of the this compound concentration.

-

CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point, where the slope changes, is the Critical Micelle Concentration (CMC).[16]

3.2 Solubility Assessment Evaluating solubility is crucial for drug formulation. This compound's solubility profile indicates it is highly soluble in organic solvents and lipids but poorly soluble in water.[6][8]

Methodology: Equilibrium Solubility Method

-

Solvent Selection: Choose a range of relevant solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 95% ethanol, medium-chain triglycerides).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Calculation: Express the solubility in terms of mg/mL or g/L.

3.3 Purity and Structural Analysis Confirming the identity and purity of a research-grade material is fundamental.

Methodology: HPLC and FTIR

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from potential impurities and quantify its concentration. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient is a common starting point.[17]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provides a molecular fingerprint of the compound. The resulting spectrum should be compared against a reference standard to confirm the presence of key functional groups (e.g., C=O from the ester, S=O from the sulfonate).[17]

Applications in Research and Drug Development

Beyond its use as an active ingredient, this compound's surfactant properties make it a versatile tool in research and development:

-

Excipient in Formulations: It is used in tablet and capsule formulations to act as a wetting agent, which can significantly improve the dissolution rate and subsequent bioavailability of poorly water-soluble drugs.[6]

-

Emulsifier and Solubilizer: Docusate salts are effective emulsifiers and solubilizing agents in a variety of food, cosmetic, and topical pharmaceutical preparations.[1][2]

-

In Vitro Models: It can be used in the laboratory to create stable oil-in-water or water-in-oil emulsions for drug delivery studies or to disperse hydrophobic compounds in aqueous media for cell-based assays.

References

- 1. Docusate - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Docusate [chemeurope.com]

- 4. This compound [WHO-DD] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound (dioctyl calcium sulfosuccinate) [glowm.com]

- 6. phexcom.com [phexcom.com]

- 7. Buy this compound | 128-49-4 [smolecule.com]

- 8. This compound [drugfuture.com]

- 9. This compound | C40H74CaO14S2 | CID 31407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Articles [globalrx.com]

- 11. connectrx.com [connectrx.com]

- 12. Articles [globalrx.com]

- 13. droracle.ai [droracle.ai]

- 14. Articles [globalrx.com]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. alfachemic.com [alfachemic.com]

The Physicochemical Behavior of Docusate Calcium in Non-Aqueous Media: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the mechanism of action of docusate (B154912) calcium in non-aqueous environments. While traditionally recognized for its role as a stool softener in aqueous biological systems, the utility of docusate salts as potent anionic surfactants extends to a wide range of non-aqueous applications in the pharmaceutical and chemical industries. This document details the fundamental principles of its surfactant activity, focusing on reverse micelle formation, interfacial tension reduction, and its function as a wetting and dispersing agent in organic and oil-based media. Quantitative data on solubility and physicochemical properties are presented, alongside detailed protocols for relevant experimental evaluation techniques.

Introduction: Beyond the Aqueous Paradigm

Docusate, the anion bis(2-ethylhexyl) sulfosuccinate, is a well-established anionic surfactant.[1] Its salts, including docusate calcium and docusate sodium, are widely employed as emulsifiers, wetting agents, dispersants, and solubilizing agents.[2][3] While the medical application as a stool softener is predicated on its ability to lower the surface tension at the oil-water interface of fecal matter in the gut, its amphiphilic nature dictates a distinct and powerful mechanism of action in non-aqueous systems.[1][4]

In non-polar (lipophilic) media, the behavior of docusate is inverted compared to its action in water. Instead of forming standard micelles with hydrophobic cores, it self-assembles into reverse micelles .[5] This guide elucidates the principles governing this behavior and its practical applications in formulation science. For the purposes of this guide, data for docusate sodium is often used as a close analogue due to its extensive characterization and the shared anionic structure responsible for its surfactant properties.

Core Mechanism of Action in Non-Aqueous Media

The fundamental mechanism of this compound in a non-aqueous solvent is driven by its amphiphilic structure: a polar sulfonate head group and two non-polar 2-ethylhexyl tails. In a non-polar liquid (e.g., an oil or hydrocarbon solvent), the molecules orient themselves to minimize the unfavorable interaction between their polar heads and the surrounding non-polar environment. This leads to two primary phenomena: interfacial adsorption and reverse micellization.

Interfacial Tension Reduction

At the interface between a non-aqueous liquid and another phase (e.g., a suspended solid particle or an immiscible polar liquid), docusate molecules will accumulate. The lipophilic tails remain solvated in the non-aqueous phase, while the polar heads adsorb to the surface of the particle or other phase. This adsorption disrupts the cohesive forces at the interface, thereby reducing the interfacial tension. This action is critical for its function as a wetting agent and dispersant, allowing the non-aqueous medium to spread more effectively over a surface and preventing the agglomeration of suspended particles.[6][7]

Reverse Micelle Formation

Above a certain concentration, known as the critical micelle concentration (CMC), docusate molecules self-assemble into supramolecular structures called reverse micelles.[5] In this configuration, the polar sulfonate head groups form a hydrophilic core, shielded from the non-polar solvent by the outward-facing lipophilic tails. This core can entrap small amounts of polar molecules, including water, effectively creating nano-sized polar domains within the non-polar bulk liquid.[5][8] This phenomenon is the basis for forming microemulsions and for solubilizing polar or poorly soluble active pharmaceutical ingredients (APIs) in non-aqueous formulations.[5][9]

Quantitative Data and Physicochemical Properties

The efficacy of this compound in non-aqueous media is defined by its physicochemical properties, such as solubility and its ability to form micelles. The following tables summarize key quantitative data, primarily for the well-studied analogue, docusate sodium.

Table 1: Solubility of Docusate Sodium in Various Solvents

| Solvent | Solubility (at 20-25°C) |

|---|---|

| Chloroform | 1 in 1[5] |

| Ether | 1 in 1[5] |

| Ethanol (95%) | 1 in 3[5] |

| Acetone | Soluble[5] |

| Vegetable Oils | Soluble[5] |

| Glycerin | Freely Soluble[5] |

| Water | 1 in 70[5] |

Data sourced from a comprehensive pharmaceutical excipient profile.[5]

Table 2: Physicochemical Properties of Docusate Sodium

| Parameter | Value | Conditions |

|---|---|---|

| Critical Micelle Concentration (CMC) | 0.11% w/v (approx. 2.5 mM) | In aqueous solution at 25°C[5] |

| Melting Point | 153-157°C | N/A[5][8] |

| Molecular Weight | 883.23 g/mol (this compound) | N/A[5] |

| Molecular Weight | 444.56 g/mol (Docusate Sodium) | N/A[5][10] |

Note: The CMC is highly dependent on the solvent system. In non-aqueous or mixed-solvent systems, this value will differ significantly from the value in pure water.[2][11]

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide a clear visual representation of the molecular behavior and experimental processes.

Caption: Molecular orientation of docusate at a solid-oil interface.

Caption: Structure of a docusate reverse micelle in non-aqueous media.

Caption: Experimental workflow for evaluating dispersant efficacy.

Key Experimental Protocols

The following sections provide detailed methodologies for characterizing the behavior of this compound in non-aqueous systems.

Protocol for Determining Solubility

Objective: To determine the saturation solubility of this compound in a given non-aqueous solvent.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the selected non-aqueous solvent (e.g., corn oil, ethanol) in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sampling: Carefully extract a precise volume of the clear supernatant, ensuring no solid material is transferred.

-

Quantification: Analyze the concentration of docusate in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector) or through gravimetric analysis after solvent evaporation.

-

Calculation: Express the solubility in terms of mass per volume (e.g., mg/mL) or as a ratio (e.g., 1 in X parts solvent).

Protocol for Measuring Interfacial Tension

Objective: To quantify the reduction in interfacial tension between a non-aqueous liquid and a second phase upon addition of this compound.

Methodology (Spinning Drop Tensiometry):

-

Apparatus: Utilize a spinning drop tensiometer, which measures the shape of a droplet of a less dense liquid suspended within a rotating horizontal capillary tube filled with a more dense liquid.

-

Sample Preparation: Prepare a series of solutions of this compound in the more dense non-aqueous liquid (e.g., a hydrocarbon oil) at various concentrations. The second, less dense phase can be a polar liquid or air.

-

Measurement: Inject a small droplet of the less dense phase into the capillary filled with the docusate solution.

-

Rotation: Rotate the capillary tube at high speed. The centrifugal force elongates the droplet along the axis of rotation, while the interfacial tension opposes this deformation, causing the droplet to adopt a cylindrical shape with rounded ends.

-

Imaging and Analysis: A high-resolution camera captures the profile of the spinning drop. The instrument's software analyzes the drop's shape and rotational speed to calculate the interfacial tension based on the Vonnegut equation.

-

Data Plotting: Plot the measured interfacial tension as a function of docusate concentration. The data will show a decrease in tension as concentration increases, typically plateauing at or near the CMC.[12][13]

Protocol for Characterizing Reverse Micelles and Dispersions

Objective: To determine the size and stability of reverse micelles or nanoparticle dispersions stabilized by this compound.

Methodology (Dynamic Light Scattering - DLS):

-

Sample Preparation: Prepare a dilute suspension of the sample (either docusate in a non-aqueous solvent to measure reverse micelles, or nanoparticles dispersed in a docusate-solvent solution) in a clean cuvette.

-

Instrumentation: Place the cuvette in a DLS instrument. A laser beam is passed through the sample.

-

Light Scattering: The particles or micelles in the sample undergo Brownian motion and scatter the laser light. The instrument's detector measures the intensity fluctuations of the scattered light over time.

-

Correlation Analysis: The software performs an autocorrelation function on the intensity fluctuations. The rate of decay of this correlation is related to the diffusion speed of the particles.

-

Size Calculation: Using the Stokes-Einstein equation, the software calculates the hydrodynamic diameter (size) of the particles or micelles from their diffusion coefficient. The result is typically presented as a size distribution graph.

-

Stability Assessment (Zeta Potential): For dispersions, a related technique called Electrophoretic Light Scattering (ELS) can be used to measure the zeta potential, which is an indicator of the surface charge and the stability of the dispersion against agglomeration.[14][15]

Conclusion

The mechanism of action of this compound in non-aqueous media is fundamentally that of a high-efficacy anionic surfactant. Its ability to adsorb at interfaces and form reverse micelles makes it a versatile and powerful excipient in pharmaceutical and industrial applications. By reducing interfacial tension, it functions as an effective wetting and dispersing agent for solid particles in oils and organic solvents. Furthermore, its capacity to form reverse micelles allows for the creation of microemulsions and the solubilization of polar compounds in non-polar environments. Understanding these core physicochemical principles, supported by quantitative data and robust experimental protocols, is essential for researchers and formulation scientists seeking to leverage the full potential of this compound in non-aqueous systems.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. scispace.com [scispace.com]

- 3. Surfactant - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 128-49-4 [smolecule.com]

- 5. phexcom.com [phexcom.com]

- 6. Water/oil interfacial tension reduction – an interfacial entropy driven process - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Investigating the mechanism of interfacial tension reduction through the combination of low-salinity water and bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Docusate - Wikipedia [en.wikipedia.org]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. Docusate Sodium - CD Formulation [formulationbio.com]

- 11. asianpubs.org [asianpubs.org]

- 12. experts.umn.edu [experts.umn.edu]

- 13. researchgate.net [researchgate.net]

- 14. Experimental and simulation study of reverse micelles formed by aerosol-OT and water in non-polar solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Docusate Calcium's Surfactant Behavior In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate (B154912) calcium is the calcium salt of docusate, an anionic surfactant widely utilized in the pharmaceutical industry as an excipient and an active ingredient.[1][2] Its primary function stems from its ability to lower the surface tension at the oil-water interface, which makes it an effective emulsifying, wetting, and dispersing agent.[1][3] This technical guide provides an in-depth overview of the in vitro surfactant behavior of docusate salts, with a focus on the principles and methodologies required to characterize docusate calcium. Due to a scarcity of publicly available data specifically for this compound, this guide will leverage data for the closely related docusate sodium salt as a proxy and will detail the experimental protocols necessary to generate specific data for the calcium form. One source suggests that this compound may possess greater surface-active wetting properties than its sodium counterpart.[4]

Core Surfactant Properties

The surfactant behavior of docusate salts is characterized by several key parameters, most notably the Critical Micelle Concentration (CMC) and the extent of surface tension reduction.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form spontaneously.[5] Below the CMC, surfactant molecules exist as monomers in the solution and arrange themselves at interfaces. Above the CMC, additional surfactant molecules aggregate to form micelles, and the surface tension of the solution remains relatively constant.[5] The CMC is a critical parameter as it dictates the concentration at which the surfactant's full effects, such as solubilization of poorly soluble drugs, are realized.

Surface Tension Reduction

As a surfactant, this compound reduces the surface tension of aqueous solutions. This property is fundamental to its function as a wetting and emulsifying agent, allowing for greater spreading of liquids and the stabilization of oil-in-water emulsions.[1][3]

Quantitative Data on Docusate Surfactant Properties

The following table summarizes key quantitative data for docusate sodium, which can serve as a reference point for the characterization of this compound.

| Property | Value (for Docusate Sodium) | Method |

| Critical Micelle Concentration (CMC) | 0.02% w/v in absence of povidone | Fluorescence Spectroscopy |

| Solubility in Water | 14 g/L at 25 °C | Not Specified |

Note: The value for CMC was derived from a study on docusate sodium.[6] The solubility data is also for docusate sodium.[3]

Experimental Protocols

Detailed methodologies for characterizing the surfactant properties of this compound in vitro are provided below. These protocols are based on established methods for anionic surfactants.

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined using several methods, with conductometric and fluorescence spectroscopy being common choices for ionic surfactants.[7][8]

1. Conductometric Method

This method is suitable for ionic surfactants like this compound. It relies on the principle that the conductivity of a surfactant solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down as the surfactant molecules form less mobile micelles.[7]

-

Materials: this compound, deionized water, conductivity meter, magnetic stirrer, burette.

-

Procedure:

-

Prepare a stock solution of this compound in deionized water of a concentration known to be well above the expected CMC.

-

Place a known volume of deionized water in a beaker with a magnetic stir bar and measure its initial conductivity.

-

Titrate the deionized water with the this compound stock solution, adding small, precise aliquots.

-

Record the conductivity of the solution after each addition, ensuring the solution has equilibrated.

-

Plot the measured conductivity as a function of the this compound concentration.

-

The CMC is determined as the point of intersection of the two linear portions of the graph.[7]

-

2. Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits different fluorescence characteristics in polar and non-polar environments. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.[5]

-

Materials: this compound, deionized water, pyrene, fluorescence spectrophotometer.

-

Procedure:

-

Prepare a series of this compound solutions in deionized water with varying concentrations, bracketing the expected CMC.

-

Add a small, constant amount of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each solution. The solvent is then evaporated, leaving the pyrene.

-

Measure the fluorescence emission spectrum of each solution, exciting at an appropriate wavelength for pyrene (e.g., 334 nm).

-

Plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum against the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of this plot, often identified by the intersection of two linear fits to the pre- and post-micellar regions.[8]

-

Measurement of Surface Tension

The surface tension of this compound solutions can be measured using tensiometric methods such as the Wilhelmy plate or the pendant drop method.[9][10][11]

1. Wilhelmy Plate Method

This is a static method that measures the force exerted on a platinum plate partially immersed in the liquid.[10]

-

Apparatus: Tensiometer equipped with a Wilhelmy plate (typically platinum).

-

Procedure:

-

Prepare a series of this compound solutions of known concentrations in deionized water.

-

Thoroughly clean the Wilhelmy plate, typically by flaming to red heat, to ensure complete wetting.

-

Calibrate the tensiometer.

-

Raise the sample solution until it just touches the bottom of the suspended plate.

-

Record the force measured by the microbalance. The surface tension is calculated from this force, the perimeter of the plate, and the contact angle (which is assumed to be zero for a properly cleaned platinum plate).[10][12]

-

Plot surface tension as a function of this compound concentration.

-

2. Pendant Drop Method

This optical method analyzes the shape of a drop of the liquid hanging from a needle. The shape is determined by the balance between surface tension and gravity.[9]

-

Apparatus: Drop shape analyzer (tensiometer) with a camera and software for image analysis.

-

Procedure:

-

Prepare this compound solutions of varying concentrations.

-

Fill a syringe with the test solution and carefully form a pendant drop at the tip of the needle.

-

The instrument's camera captures an image of the drop.

-

The software analyzes the drop's shape and fits it to the Young-Laplace equation to calculate the surface tension.[13][14]

-

Plot surface tension versus the logarithm of the this compound concentration.

-

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for CMC Determination.

Caption: Workflow for Surface Tension Measurement.

Interaction with Biological Membranes In Vitro

The surfactant properties of docusate salts are fundamental to their interaction with biological systems. In vitro models, such as lipid bilayers and cell cultures (e.g., Caco-2 cells), can be used to study these interactions. Surfactants can interact with lipid membranes in several ways, including partitioning into the membrane, altering its properties, and at higher concentrations, solubilizing the membrane into micelles.[15]

The mechanism of action of docusate in a biological context is primarily physical, involving the reduction of surface tension.[1][16] Studies suggest that docusate inhibits fluid absorption and may stimulate secretion in the jejunum.[4][16] This is likely a result of its surfactant properties altering the permeability of the intestinal mucosa.

The following diagram illustrates the general relationship between this compound's surfactant properties and its potential effects on a model intestinal epithelial cell layer in vitro.

Caption: this compound's Surfactant Action In Vitro.

Conclusion

This technical guide provides a foundational understanding of the in vitro surfactant behavior of this compound for researchers and drug development professionals. While specific quantitative data for this compound is limited, the information available for docusate sodium, coupled with the detailed experimental protocols provided herein, offers a robust framework for its characterization. The established methodologies for determining critical micelle concentration and surface tension are directly applicable and will enable the generation of precise data for this compound. Further research to elucidate the specific surfactant properties of this compound will be invaluable for its optimized use in pharmaceutical formulations.

References

- 1. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. docusate, Correctol, Colace, Dulcolax Side Effects [medicinenet.com]

- 3. Docusate - Wikipedia [en.wikipedia.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biolinscientific.com [biolinscientific.com]

- 10. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 11. tegewa.de [tegewa.de]

- 12. biolinscientific.com [biolinscientific.com]

- 13. Liquid Surface Tension Measurement by Pendant Drop Method – Paul Wu's Blog [materean.com]

- 14. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 15. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Docusate | C20H38O7S | CID 11339 - PubChem [pubchem.ncbi.nlm.nih.gov]

Docusate Calcium: A Surfactant with Untapped Potential in Material Science

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Docusate (B154912) calcium, a well-established anionic surfactant in the pharmaceutical sector, possesses a range of physicochemical properties that suggest its potential for broader applications within material science.[1] This document explores the material science-relevant characteristics of docusate calcium, drawing parallels with the known applications of anionic surfactants in this field. By examining its properties as a wetting agent, emulsifier, and dispersant, this whitepaper outlines potential exploratory studies to unlock new functionalities for this compound in areas such as nanoparticle synthesis, polymer composites, and surface modification. Detailed hypothetical experimental protocols are provided to guide researchers in evaluating its performance, alongside visualizations of its mechanism of action and proposed research workflows.

Introduction to this compound

This compound is the calcium salt of docusate, an anionic dioctyl sulfosuccinate.[2][3] It is widely recognized for its surfactant properties, which stem from its amphiphilic molecular structure, featuring a hydrophilic sulfonate head and two lipophilic 2-ethylhexyl tails.[2] This structure enables it to reduce surface and interfacial tension, making it an effective wetting agent, emulsifier, and dispersant.[1][3][4] While its primary application has been in pharmaceuticals as a stool softener, its fundamental surfactant characteristics are transferable to various material science contexts.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties form the basis for its surfactant behavior and are critical for predicting its performance in material science applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C40H74CaO14S2 | [2] |

| Molar Mass | 883.2 g/mol | [2] |

| Appearance | Waxy solid | |

| Solubility | Soluble in oils, fats, and organic solvents; sparingly soluble in water. | |

| Classification | Anionic Surfactant | [3] |

| CAS Number | 128-49-4 | [5] |

Potential Applications in Material Science

The utility of anionic surfactants in material science is well-documented. They are employed in a variety of processes where control of interfacial properties is crucial. Based on the known characteristics of this compound and the established roles of similar surfactants, the following areas represent promising avenues for exploratory research:

-

Nanoparticle Synthesis: Anionic surfactants are often used as stabilizing agents in the synthesis of nanoparticles to control particle size and prevent agglomeration. Docusate salts, such as docusate sodium, have been investigated for their role in forming ionic complexes for lipid nanoparticle preparation. The branched structure of this compound's lipophilic tails may offer unique steric hindrance effects, potentially leading to novel nanoparticle morphologies or improved stability.

-

Polymer and Composite Processing: As a dispersing agent, this compound could be employed to improve the distribution of fillers and reinforcing agents (e.g., carbon nanotubes, clays) within a polymer matrix. This can lead to enhanced mechanical, thermal, and electrical properties of the resulting composite material. Its role as a wetting agent can also improve the adhesion between the polymer and filler particles.

-

Surface Modification and Coatings: The ability of this compound to reduce surface tension makes it a candidate for use in coating formulations. It can improve the wetting of low-energy surfaces, ensuring a uniform and defect-free coating. Furthermore, it could be explored as a corrosion inhibitor, as some anionic surfactants form protective layers on metal surfaces.

-

Emulsion Polymerization: this compound could act as an emulsifier in emulsion polymerization processes, stabilizing the monomer droplets and influencing the kinetics of the reaction and the properties of the resulting latex.

Proposed Experimental Protocols

To systematically evaluate the potential of this compound in material science, a series of characterization studies are proposed. These protocols are adapted from standard methods for surfactant analysis.

Determination of Surface Tension and Critical Micelle Concentration (CMC)

Objective: To quantify the surface activity of this compound and determine its CMC, which is the concentration at which micelles begin to form and the surfactant exhibits maximum surface tension reduction.[6]

Methodology:

-

Solution Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Surface Tension Measurement: Use a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.[7][8]

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.

-

CMC Determination: The CMC is identified as the point of inflection in the resulting curve, where the surface tension plateaus.[6]

Evaluation of Wetting Performance

Objective: To assess the effectiveness of this compound as a wetting agent on various substrates relevant to material science (e.g., polymers, metals, ceramics).

Methodology (Draves Wetting Test):

-

Prepare a standard skein of cotton yarn.

-

Prepare a solution of this compound at a specific concentration.

-

Attach a standard weight to the cotton skein.

-

Drop the weighted skein into the surfactant solution.

-

Measure the time required for the skein to become fully wetted and sink. A shorter wetting time indicates better wetting performance.[9]

Methodology (Contact Angle Measurement):

-

Prepare a flat, clean substrate of the material of interest.

-

Place a droplet of a this compound solution onto the substrate.

-

Use a contact angle goniometer to measure the angle between the substrate and the edge of the droplet. A lower contact angle signifies better wetting.[10]

Assessment of Emulsifying and Dispersing Capabilities

Objective: To evaluate the ability of this compound to form stable emulsions and dispersions.

Methodology (Emulsion Stability):

-

Prepare an oil-in-water emulsion using this compound as the emulsifier.

-

Subject the emulsion to various stress conditions (e.g., centrifugation, thermal cycling).

-

Monitor the emulsion for signs of instability, such as creaming, coalescence, or phase separation, over time.

Methodology (Dispersion Stability):

-

Prepare a dispersion of a solid material (e.g., a pigment or nanoparticle) in a liquid medium with and without this compound.

-

Use techniques such as dynamic light scattering (DLS) to measure the particle size distribution over time. A stable dispersion will show minimal change in particle size.

Visualizations

Mechanism of Action of this compound as a Surfactant

The following diagram illustrates the fundamental principle of how this compound, as an anionic surfactant, reduces surface tension at an oil-water interface.

Caption: this compound molecules at an oil-water interface.

Proposed Experimental Workflow for Evaluating this compound in a Material Science Application

The following diagram outlines a logical workflow for an exploratory study on the use of this compound as a dispersant for nanoparticles in a polymer matrix.

Caption: Workflow for evaluating this compound as a dispersant.

Conclusion

While this compound has a long history of use in the pharmaceutical industry, its potential in material science remains largely unexplored. Its inherent properties as an anionic surfactant, including its ability to act as a wetting agent, emulsifier, and dispersant, suggest a wide range of possible applications. The exploratory studies and experimental protocols outlined in this whitepaper provide a framework for researchers to begin investigating the utility of this compound in developing new materials and improving existing material processing techniques. Further research in this area could lead to the development of novel, cost-effective, and high-performance materials.

References

- 1. ndclist.com [ndclist.com]

- 2. This compound | C40H74CaO14S2 | CID 31407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Docusate - Wikipedia [en.wikipedia.org]

- 5. This compound | CAS No: 128-49-4 [aquigenbio.com]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 7. commons.erau.edu [commons.erau.edu]

- 8. tegewa.de [tegewa.de]

- 9. What Draves Test Reveals About Wetting Agents & Surfactants [exactoinc.com]

- 10. Experimental Research on the Performance of a Wetting Agent Based on Compound Acidification in Low-Porosity and Hard-to-Wet Coal Seams - PMC [pmc.ncbi.nlm.nih.gov]

Docusate Calcium as an Anionic Surfactant: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide explores the multifaceted role of docusate (B154912) calcium as an anionic surfactant in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its physicochemical properties, experimental applications, and its influence on biological systems.

Core Concepts: The Surfactant Nature of Docusate Calcium

This compound, the calcium salt of docusate, is a powerful anionic surfactant widely recognized for its excellent emulsifying, wetting, and dispersing properties.[1] Its amphiphilic molecular structure, consisting of a hydrophilic sulfosuccinate (B1259242) head and two hydrophobic 2-ethylhexyl tails, allows it to reduce surface and interfacial tension. This characteristic is fundamental to its application in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2]

While primarily known for its use as a stool softener, this compound's utility extends to various pharmaceutical formulations, including the creation of stable nanoemulsions and nanoparticles for advanced drug delivery systems.[3][4] Its ability to facilitate the formation of these systems makes it a valuable tool for researchers aiming to improve the delivery and efficacy of therapeutic agents.

Quantitative Data on Surfactant Properties

The following tables summarize key quantitative data related to the surfactant properties of docusate salts. While specific data for this compound can be limited, values for docusate sodium serve as a close proxy and are valuable for formulation development.

| Property | Value | Notes |

| Critical Micelle Concentration (CMC) | ~100 millimolar (for reverse micelles) | The CMC is the concentration at which surfactant molecules begin to form micelles. For docusate-based systems, the reverse CMC is a key parameter in nonpolar media.[5] |

| Molecular Weight | 883.2 g/mol | This value is for this compound.[3] |

| Appearance | White amorphous solid | This compound typically presents as a white, waxy, and plastic-like solid.[6] |

Table 1: Physicochemical Properties of this compound

| Parameter | Method | Typical Values & Observations |

| Surface Tension Reduction | Du Noüy ring or Wilhelmy plate method | Docusate salts significantly reduce the surface tension of aqueous solutions.[7] |

| Particle Size of Formulations | Dynamic Light Scattering (DLS) | In nanoemulsions and nanoparticle suspensions, this compound helps achieve particle sizes in the nanometer range (e.g., 20-200 nm).[8][9] |

| Zeta Potential | Electrophoretic Light Scattering | As an anionic surfactant, this compound imparts a negative surface charge to droplets or particles, contributing to the stability of the formulation.[5] |

Table 2: Typical Characterization Parameters for this compound Formulations

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as an anionic surfactant.

Preparation of a this compound-Stabilized Nanoemulsion for Poorly Soluble Drugs

This protocol describes a high-energy emulsification method to prepare an oil-in-water (O/W) nanoemulsion, suitable for encapsulating hydrophobic drugs.

Materials:

-

Poorly soluble drug

-

Oil phase (e.g., medium-chain triglycerides, oleic acid)

-

This compound

-

Co-surfactant (e.g., a non-ionic surfactant like Polysorbate 80)

-

Purified water

-

High-pressure homogenizer or ultrasonicator

Procedure:

-

Drug Solubilization: Dissolve the poorly soluble drug in the selected oil phase at a predetermined concentration. Gentle heating may be applied if necessary to facilitate dissolution.

-

Surfactant and Co-surfactant Dissolution: In a separate vessel, dissolve the this compound and co-surfactant in the purified water. This forms the aqueous phase.

-

Coarse Emulsion Formation: Gradually add the oil phase (containing the drug) to the aqueous phase while continuously stirring at a moderate speed using a magnetic stirrer. This will form a coarse, milky-white emulsion.

-

High-Energy Homogenization:

-

Using a High-Pressure Homogenizer: Pass the coarse emulsion through the high-pressure homogenizer for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 15,000-20,000 psi).[8] The high shear forces will reduce the droplet size to the nano-range.

-

Using an Ultrasonicator: Immerse the probe of the ultrasonicator into the coarse emulsion and sonicate at a specific power and duration. The cavitation forces will break down the large droplets into nano-sized droplets.

-

-

Cooling and Characterization: Allow the resulting nanoemulsion to cool to room temperature. Characterize the formulation for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Formulation of Drug Nanoparticles using this compound as a Stabilizer

This protocol details a wet milling (top-down) approach for producing nanoparticles of a poorly soluble drug, with this compound acting as a stabilizing agent.[10]

Materials:

-

Poorly soluble drug (micronized powder)

-

This compound

-

Purified water

-

Milling media (e.g., yttria-stabilized zirconium oxide beads)

-

High-energy media mill

Procedure:

-

Preparation of Surfactant Solution: Dissolve the this compound in purified water to create the dispersion medium.

-

Drug Suspension: Disperse the micronized drug powder in the this compound solution.

-

Wet Milling:

-

Add the drug suspension and milling media to the milling chamber of the high-energy media mill.

-

Mill the suspension at a specified speed and for a predetermined duration. The high-energy impact of the milling media will break down the drug crystals into nanoparticles.

-

Monitor the particle size reduction periodically using a particle size analyzer.

-

-

Separation and Collection: After milling, separate the nanosuspension from the milling media.

-

Characterization: Characterize the final nanosuspension for particle size distribution, zeta potential, and drug content.

Measurement of Critical Micelle Concentration (CMC) of this compound

This protocol outlines the conductometric method for determining the CMC of this compound.[9]

Materials:

-

This compound

-

High-purity deionized water

-

Conductivity meter with a calibrated probe

-

Volumetric flasks and pipettes

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 0.1 M).

-

Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations, ensuring a range both below and above the expected CMC.

-

Conductivity Measurement:

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

Measure the conductivity of each of the prepared this compound solutions, starting from the most dilute.

-

Ensure the temperature is kept constant throughout the measurements.

-

-

Data Analysis:

-

Plot the specific conductivity as a function of the this compound concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

-

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the surfactant activity of this compound.

References

- 1. Ca2+ induces clustering of membrane proteins in the plasma membrane via electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of duramycin with artificial and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacompass.com [pharmacompass.com]

- 5. ijtsrd.com [ijtsrd.com]

- 6. agilent.com [agilent.com]

- 7. biolinscientific.com [biolinscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 10. pharmtech.com [pharmtech.com]

Preliminary Investigation of Docusate Calcium in Drug Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docusate (B154912) calcium, a member of the dioctyl sulfosuccinate (B1259242) family, is recognized for its surfactant properties. While primarily known as an active pharmaceutical ingredient (API) for its stool softening effects, its potential as a pharmaceutical excipient in various drug formulations is an area of growing interest. This technical guide provides a preliminary investigation into the core physicochemical properties, potential applications, and experimental evaluation of docusate calcium in drug formulation. The information presented herein is intended to serve as a foundational resource for researchers and formulation scientists exploring the utility of this compound as a wetting agent, solubility enhancer, and formulation aid for poorly soluble drugs.

Introduction

The formulation of poorly water-soluble drugs presents a significant challenge in the pharmaceutical industry, often leading to low bioavailability and therapeutic variability. Surfactants are commonly employed as excipients to overcome these challenges by improving drug wettability and dissolution. Docusate salts, including docusate sodium and this compound, are anionic surfactants known for their excellent wetting, emulsifying, and solubilizing properties.[1] While docusate sodium has been more extensively studied and utilized as an excipient, this compound offers a potential alternative with the presence of a divalent cation, which may influence its interaction with other formulation components and its performance.

This guide summarizes the available data on this compound and related docusate salts to provide a comprehensive preliminary understanding of its role in drug formulation. It includes a compilation of physicochemical properties, detailed experimental protocols for its characterization and evaluation, and visual representations of key concepts and workflows.

Physicochemical Properties of Docusate Salts

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application as a pharmaceutical excipient. While specific data for this compound is limited in publicly available literature, properties can be inferred from data on docusate sodium and the general characteristics of docusate salts.

| Property | Docusate Sodium | This compound | References |

| Molecular Formula | C₂₀H₃₇NaO₇S | C₄₀H₇₄CaO₁₄S₂ | |

| Molecular Weight | 444.56 g/mol | 883.23 g/mol | |

| Appearance | White or almost white, wax-like solid | White, amorphous solid | |

| Solubility | Soluble in water (15 g/L at 25°C), alcohol, and most organic solvents. | Practically insoluble in water. Soluble in mineral and vegetable oils, and liquid polyethylene (B3416737) glycol. | |

| Critical Micelle Concentration (CMC) | 0.11% w/v in aqueous solution at 25°C | Data not available | [2] |

| pH (1% w/v aqueous solution) | 5.8 - 6.9 | Data not available | [2] |

Note: The information for this compound is less comprehensive than for docusate sodium. The difference in the cation (sodium vs. calcium) can significantly impact properties like solubility and CMC. Researchers should determine these properties experimentally for this compound in their specific formulation context.

Applications in Drug Formulation

The surfactant nature of this compound suggests its utility in several areas of pharmaceutical formulation, primarily to enhance the biopharmaceutical performance of poorly soluble drugs (BCS Class II and IV).

Wetting Agent in Granulation

Effective wetting of powders is essential for successful wet granulation, a common process in tablet manufacturing.[3][4] Poorly wetting drug substances can lead to non-uniform granule growth and poor content uniformity. Docusate salts can be incorporated as wetting agents in the granulating fluid to improve the spread of the liquid over the powder bed, leading to more uniform and robust granules.[1][5]

Dissolution Enhancement of Poorly Soluble Drugs

The dissolution rate is often the rate-limiting step for the absorption of BCS Class II drugs.[6][7] this compound, by reducing the surface tension between the drug particles and the dissolution medium, can enhance the wettability of the drug and thereby increase its dissolution rate.[8][9] This can be particularly beneficial in solid dosage forms like tablets and capsules.

Solid Dispersions

Solid dispersion is a technique used to improve the dissolution of poorly soluble drugs by dispersing the drug in an inert carrier matrix at the molecular level.[5][10] Docusate salts can be used as a component in solid dispersions, acting as a surface-active carrier or as a solubilizer to further enhance drug release from the matrix.[11][12]

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[13][14][15][16] These systems are particularly useful for the oral delivery of highly lipophilic drugs. Docusate salts can be employed as the surfactant component in SEDDS formulations to facilitate the formation of a stable and fine emulsion, thereby improving drug solubilization and absorption.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and evaluate the performance of this compound as a pharmaceutical excipient.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. Several methods can be used to determine the CMC.

Methodology: Surface Tension Method

-

Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound with increasing concentrations (e.g., from 10⁻⁶ M to 10⁻² M).

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.

-

CMC Determination: The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. WO2002096394A2 - Pharmaceutical composition containing stool softener such as polaxamer and enteric coated particles of bisacodyl - Google Patents [patents.google.com]

- 3. Granulation techniques and technologies: recent progresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmalesson.com [pharmalesson.com]

- 5. DOCUSATE - DOCUSATE EXCIPIENT | Syensqo [syensqo.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Factors Influencing the Dissolution of BCS Class II Drugs: A Review [wisdomlib.org]

- 8. drug dissolution profiles: Topics by Science.gov [science.gov]

- 9. Effect of the Interaction Between an Ionic Surfactant and Polymer on the Dissolution of a Poorly Soluble Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjpls.org [wjpls.org]

- 11. Preparation and evaluation of solid dispersion of atorvastatin calcium with Soluplus® by spray drying technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 15. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.monash.edu [research.monash.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Docusate Calcium for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate (B154912) calcium, the calcium salt of dioctyl sulfosuccinate (B1259242), is a widely utilized anionic surfactant and emollient laxative.[1][2] Its primary function in pharmaceutical formulations is to act as a stool softener by reducing the surface tension of the oil-water interface in the intestines. This action facilitates the incorporation of water and fats into the fecal mass, resulting in a softer stool that is easier to pass.[3][4] Beyond its clinical applications, its surfactant properties make it a subject of interest in various laboratory settings, including formulation development and physicochemical studies. This technical guide provides a comprehensive overview of the core physical and chemical properties of docusate calcium relevant to its laboratory use, complete with experimental protocols and data presented for clarity and practical application.

Chemical Identity

| Property | Value | Reference |

| Chemical Name | Calcium bis(1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate) | [1] |

| Synonyms | Dioctyl calcium sulfosuccinate, Calcium dioctyl sulfosuccinate | [5] |

| CAS Number | 128-49-4 | [5] |

| Molecular Formula | C₄₀H₇₄CaO₁₄S₂ | [1] |

| Molecular Weight | 883.22 g/mol | [5] |

Chemical Structure:

Caption: Chemical structure of this compound.

Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and storage in a laboratory setting.

| Property | Description | Value/Range | Reference |

| Appearance | White, amorphous, and waxy solid with a characteristic odor reminiscent of octyl alcohol. | - | [6] |

| Melting Point | This compound is a waxy solid and may not exhibit a sharp melting point. Data for the closely related docusate sodium is often cited. | 153-157 °C (for docusate sodium) | [6] |

| Solubility | |||

| Water | Sparingly soluble | [2] | |

| Ethanol | Soluble | [2] | |

| Chloroform (B151607) | Soluble | ||

| Acetone | Soluble | [7] | |

| Isopropyl Alcohol | Soluble | [7] | |

| Hygroscopicity | This compound is hygroscopic and should be stored in well-closed containers to protect it from moisture. | - | |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules aggregate to form micelles. This is a key parameter for its surfactant activity. The CMC for the closely related docusate sodium in an aqueous solution at 25°C is reported. | 0.11% w/v (for docusate sodium) |

Chemical Properties

| Property | Description | Value/Range | Reference |

| Assay | As per the United States Pharmacopeia (USP), this compound contains not less than 91.0 percent and not more than 100.5 percent of C₄₀H₇₄CaO₁₄S₂, calculated on an anhydrous basis. | 91.0% - 100.5% | [7] |

| Water Content | The USP specifies a maximum water content. | Not more than 2.0% | [7] |

| Residue on Ignition | The residue on ignition is a measure of the inorganic content. | Between 14.5% and 16.5% | [7] |

| Heavy Metals | The USP sets a limit for heavy metal impurities. | Not more than 0.001% | [7] |

| Stability | This compound is stable in the solid state when stored at room temperature in a well-closed container. In solution, the ester groups are susceptible to hydrolysis in alkaline conditions. | - |

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for the identification of this compound. The spectrum is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Expected Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2960-2850 | C-H (alkyl) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1210 | S=O (sulfonate) | Asymmetric Stretching |

| ~1050 | S=O (sulfonate) | Symmetric Stretching |

| ~1170 | C-O (ester) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information about the this compound molecule.

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

~0.8-1.0: Methyl protons (-CH₃) of the ethyl and hexyl groups.

-

~1.2-1.6: Methylene protons (-CH₂-) of the ethylhexyl chains.

-

~3.8-4.2: Methylene protons adjacent to the ester oxygen (-O-CH₂-).

-

~2.5-3.5: Protons on the sulfosuccinate backbone (-CH-SO₃⁻ and -CH₂-COO-).

Expected ¹³C NMR Chemical Shifts (δ, ppm):

-

~10-40: Alkyl carbons of the ethylhexyl chains.

-

~60-70: Carbons adjacent to the ester and sulfonate groups.

-

~170-175: Carbonyl carbons of the ester groups.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for the analysis of this compound. The docusate anion would be readily detected.

Expected Mass Spectrum Features:

-

Negative Ion Mode: A prominent peak corresponding to the docusate anion [C₂₀H₃₇O₇S]⁻ at m/z ≈ 421.5.

-

Fragmentation: Fragmentation of the docusate anion would likely involve cleavage of the ester bonds and loss of the 2-ethylhexyl groups.

Experimental Protocols

Melting Point Determination for a Waxy Solid

Due to its waxy nature, this compound may exhibit a melting range rather than a sharp melting point. The capillary method is commonly employed.

Methodology:

-

A small amount of finely powdered this compound is introduced into a capillary tube sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the substance begins to melt to the point at which it is completely liquid.

Caption: Workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., ethanol, chloroform) in a sealed flask.

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as titration or HPLC.

Caption: Workflow for solubility determination.

FT-IR Sample Preparation (Thin Film Method)

For waxy solids like this compound, a thin film method is often suitable.

Methodology:

-

A small amount of this compound is placed on a salt plate (e.g., KBr or NaCl).

-

A few drops of a volatile solvent in which the sample is soluble (e.g., acetone) are added to dissolve the sample.

-

A second salt plate is placed on top, and the plates are gently rubbed together to spread the solution into a thin film.

-

The plates are separated, and the solvent is allowed to evaporate, leaving a thin film of the sample on the plates.

-

The plate with the sample film is placed in the FT-IR spectrometer for analysis.

Assay by Titration (as per USP)

This method determines the purity of this compound.

Methodology:

-

Accurately weigh about 50 mg of this compound and dissolve it in 50 mL of chloroform in a glass-stoppered flask.

-

Add 50 mL of a salt solution (containing sodium sulfate (B86663) and sodium carbonate) and 500 µL of bromophenol blue indicator.

-

Titrate with a standardized 0.02 M tetra-n-butylammonium iodide solution.

-

Shake the flask vigorously after each addition of titrant.

-

The endpoint is reached when the chloroform layer just turns blue.

-

Each mL of the tetra-n-butylammonium iodide solution is equivalent to 2.989 mg of C₄₀H₇₄CaO₁₄S₂.[8]

Caption: Workflow for the titration assay of this compound.

Mechanism of Action: A Surfactant's Role

This compound functions as an anionic surfactant.[9] In the aqueous environment of the gastrointestinal tract, the docusate anions orient themselves at the oil-water interface of the fecal mass. The hydrophobic tails penetrate the fatty components of the stool, while the hydrophilic sulfonate heads remain in the aqueous phase. This reduces the surface tension, allowing water to more easily mix with and penetrate the stool, leading to its softening.

Caption: Signaling pathway of this compound's mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the key physical and chemical properties of this compound for laboratory professionals. The presented data, organized for easy reference, and the detailed experimental protocols offer a practical resource for researchers and scientists working with this important surfactant. A thorough understanding of these properties is essential for ensuring the quality, consistency, and efficacy of research and development activities involving this compound.

References

- 1. Response of an aerosol mass spectrometer to organonitrates and organosulfates and implications for atmospheric chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. quora.com [quora.com]

- 4. pill.bid - Solubility Table [pill.bid]

- 5. This compound | C40H74CaO14S2 | CID 31407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Docusate - Wikipedia [en.wikipedia.org]

- 7. drugfuture.com [drugfuture.com]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. researchgate.net [researchgate.net]

initial assessment of docusate calcium in emulsion stability

An In-depth Technical Guide for the Initial Assessment of Docusate (B154912) Calcium in Emulsion Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate salts, including docusate calcium, are anionic, surface-active agents known for their emulsifying and wetting properties.[1] While extensively documented for their use as stool softeners in medicine, their function as surfactants is rooted in the ability to lower surface tension at the oil-water interface, which is a fundamental requirement for an emulsion stabilizer.[1][2][3] Docusate salts are utilized in various industries as emulsifiers, dispersants, and wetting agents in products ranging from food additives to pharmaceutical preparations like topical creams and suspensions.[2][4][5]

This technical guide provides a comprehensive framework for the initial assessment of this compound as an emulsion stabilizer. It outlines the core mechanism of action, details key experimental protocols for evaluating emulsion stability, provides templates for systematic data presentation, and includes workflow visualizations to guide the research process.

Core Principle: Mechanism of Emulsion Stabilization

This compound functions as an anionic surfactant. Its molecule possesses a hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail. When introduced into an oil and water system, docusate molecules orient themselves at the interface between the oil droplets and the continuous water phase. The lipophilic tails penetrate the oil droplet, while the hydrophilic heads remain in the water. This arrangement reduces the interfacial tension between the two immiscible liquids, facilitating the formation of smaller droplets and preventing them from coalescing.[1][3] The anionic nature of the hydrophilic head imparts a negative charge to the surface of the oil droplets, leading to electrostatic repulsion between them, which further enhances the stability of the emulsion.

Experimental Protocols for Stability Assessment

A multi-parametric approach is essential for a thorough initial assessment of emulsion stability. The following are key experimental methodologies.

Macroscopic Observation

-

Objective: To visually assess signs of instability such as creaming, sedimentation, phase separation, or changes in color and appearance.

-

Methodology:

-

Prepare the emulsion and divide it into several aliquots in transparent glass containers.

-

Store the samples under various conditions (e.g., 4°C, room temperature, 40°C).

-

Visually inspect the samples against a dark and light background at predetermined intervals (e.g., 0, 24, 48 hours, 1 week, 1 month).

-

Photograph the samples at each time point to maintain a qualitative record of any changes.

-

Droplet Size and Distribution Analysis

-

Objective: To quantify the mean droplet size and the polydispersity index (PDI) as indicators of phenomena like coalescence and Ostwald ripening.[6] An increase in droplet size over time signals instability.

-

Instrumentation: Dynamic Light Scattering (DLS) or Laser Diffraction instrument.

-

Methodology:

-

Sample Preparation: Dilute the emulsion with the continuous phase (e.g., deionized water for an O/W emulsion) to a concentration suitable for the instrument, avoiding multiple scattering effects.[6]

-

Measurement: Equilibrate the sample to a controlled temperature (e.g., 25°C).

-

Perform at least three measurements for each sample.

-

Record the mean hydrodynamic diameter (Z-average) and the PDI.

-

Repeat the analysis at scheduled time points throughout the stability study.

-

Zeta Potential Measurement

-

Objective: To measure the magnitude of the electrostatic charge on the droplet surface. A higher absolute zeta potential value (typically > |30| mV) suggests greater electrostatic repulsion and, therefore, higher stability.

-

Instrumentation: A DLS instrument equipped with an electrophoretic light scattering (ELS) module.

-

Methodology:

-

Sample Preparation: Dilute the emulsion using the continuous phase, filtered to remove particulate matter.

-

Measurement: Inject the diluted sample into the instrument's measurement cell, ensuring no air bubbles are present.

-

Apply an electric field and measure the electrophoretic mobility of the droplets.

-

The instrument's software calculates the zeta potential from this measurement.

-

Perform measurements at various time points to monitor any changes in surface charge.

-

Rheological Analysis

-

Objective: To evaluate the viscosity and viscoelastic properties of the emulsion. Changes in viscosity can indicate structural changes within the emulsion, such as flocculation or coalescence.[7]

-

Instrumentation: A rheometer or viscometer.

-

Methodology:

-

Carefully load the emulsion sample onto the rheometer plate, ensuring no shearing during loading.

-

Allow the sample to equilibrate to the desired temperature.

-

Perform a flow sweep by measuring viscosity across a range of shear rates to determine the flow behavior (e.g., Newtonian, shear-thinning).

-

Optionally, perform an oscillatory measurement to determine the storage modulus (G') and loss modulus (G''), providing insight into the emulsion's elastic and viscous properties.

-

Conduct measurements at regular intervals during the stability study.

-

Accelerated Stability Testing: Centrifugation

-

Objective: To predict long-term stability by subjecting the emulsion to increased gravitational forces, which accelerates creaming or sedimentation.[6]

-

Instrumentation: Laboratory centrifuge.

-

Methodology:

-

Place a precise volume of the emulsion into graduated centrifuge tubes.

-

Centrifuge the samples at a defined speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).[6]

-

After centrifugation, measure the height of any separated layers (e.g., cream layer at the top for O/W emulsions).

-

Calculate the Creaming Index (CI) using the formula: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100[6]

-

A lower CI value indicates greater resistance to creaming and better stability.

-

Visualization of Experimental Workflow

The following diagram outlines a logical workflow for the initial assessment of this compound as an emulsion stabilizer.

Data Presentation

Systematic data collection and presentation are crucial for a clear assessment. The following tables are templates for organizing quantitative data from the described experiments. Note: These tables are illustrative and should be populated with actual experimental data.

Table 1: Droplet Size and Polydispersity Index Over Time

| Storage Time | Temperature | Docusate Ca (%) | Mean Droplet Size (nm) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| 0 | 25°C | 0.5 | ||

| 1 Week | 25°C | 0.5 | ||

| 1 Month | 25°C | 0.5 | ||

| 0 | 25°C | 1.0 | ||

| 1 Week | 25°C | 1.0 |

| 1 Month | 25°C | 1.0 | | |

Table 2: Zeta Potential and Viscosity Measurements

| Storage Time | Temperature | Docusate Ca (%) | Zeta Potential (mV) | Viscosity (cP) at X s⁻¹ |

|---|---|---|---|---|

| 0 | 25°C | 0.5 | ||

| 1 Week | 25°C | 0.5 | ||

| 1 Month | 25°C | 0.5 | ||

| 0 | 25°C | 1.0 | ||

| 1 Week | 25°C | 1.0 |

| 1 Month | 25°C | 1.0 | | |

Table 3: Accelerated Stability (Centrifugation) Data

| Formulation | Docusate Ca (%) | Centrifugation (rpm/min) | Cream Layer Height (mm) | Total Height (mm) | Creaming Index (%) |

|---|---|---|---|---|---|

| F1 | 0.5 | 3000 / 30 | |||

| F2 | 1.0 | 3000 / 30 |

| F3 | 1.5 | 3000 / 30 | | | |

References

Docusate Calcium's Interaction with Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docusate (B154912) calcium, a widely used anionic surfactant and stool softener, exerts its therapeutic effect through interactions at the interface of biological membranes and aqueous environments. Understanding the core biophysical and molecular interactions of docusate calcium with cell membranes is crucial for optimizing its clinical use and for the development of novel drug delivery systems. This technical guide provides an in-depth analysis of the mechanisms by which this compound is proposed to interact with biological membranes, its influence on membrane properties, and its potential to modulate cellular signaling pathways. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from studies on analogous anionic surfactants and the known effects of calcium on membrane biophysics to present a comprehensive overview. Detailed experimental protocols are provided to facilitate further research in this area.